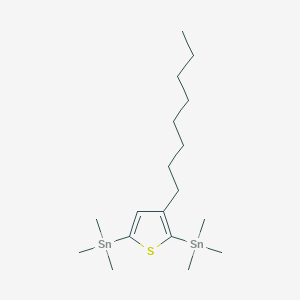
(3-Octylthiophene-2,5-diyl)bis(trimethylstannane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Octylthiophene-2,5-diyl)bis(trimethylstannane): is an organotin compound that features a thiophene ring substituted with an octyl group and two trimethylstannane groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Octylthiophene-2,5-diyl)bis(trimethylstannane) typically involves the reaction of 3-octylthiophene with trimethyltin chloride in the presence of a catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for (3-Octylthiophene-2,5-diyl)bis(trimethylstannane) are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: (3-Octylthiophene-2,5-diyl)bis(trimethylstannane) can undergo various chemical reactions, including:
Substitution Reactions: The trimethylstannane groups can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and nucleophiles, such as alkyl halides or aryl halides, in the presence of a base.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Major Products Formed:
Substitution Reactions: Products include derivatives with different functional groups replacing the trimethylstannane groups.
Oxidation Reactions: Products include sulfoxides and sulfones.
Applications De Recherche Scientifique
Chemistry: (3-Octylthiophene-2,5-diyl)bis(trimethylstannane) is used as a building block in the synthesis of conjugated polymers and organic semiconductors. These materials are essential for the development of organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs) .
Biology and Medicine:
Industry: In the industrial sector, (3-Octylthiophene-2,5-diyl)bis(trimethylstannane) is used in the production of advanced materials for electronic devices, including flexible displays and sensors .
Mécanisme D'action
The mechanism of action of (3-Octylthiophene-2,5-diyl)bis(trimethylstannane) in organic electronics involves its ability to form conjugated systems with high charge mobility. The trimethylstannane groups facilitate the formation of strong intermolecular interactions, enhancing the material’s electronic properties. The thiophene ring provides a stable backbone for the conjugated system, allowing efficient charge transport .
Comparaison Avec Des Composés Similaires
Poly(3-octylthiophene-2,5-diyl): A polymer with similar thiophene-based structure but without the trimethylstannane groups.
(3,4-Difluoro-2,5-thiophenediyl)bis(trimethylstannane): A compound with similar stannane substitution but with fluorine atoms on the thiophene ring.
Uniqueness: (3-Octylthiophene-2,5-diyl)bis(trimethylstannane) is unique due to the presence of both an octyl group and trimethylstannane groups, which provide distinct electronic properties and potential for diverse chemical modifications. This combination makes it a valuable building block for advanced materials in organic electronics .
Propriétés
Formule moléculaire |
C18H36SSn2 |
|---|---|
Poids moléculaire |
522.0 g/mol |
Nom IUPAC |
trimethyl-(3-octyl-5-trimethylstannylthiophen-2-yl)stannane |
InChI |
InChI=1S/C12H18S.6CH3.2Sn/c1-2-3-4-5-6-7-8-12-9-10-13-11-12;;;;;;;;/h9H,2-8H2,1H3;6*1H3;; |
Clé InChI |
QYFVWNIYYFMIHW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=C(SC(=C1)[Sn](C)(C)C)[Sn](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-Methyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B12844751.png)
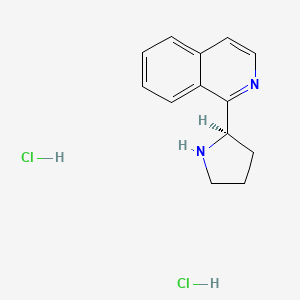
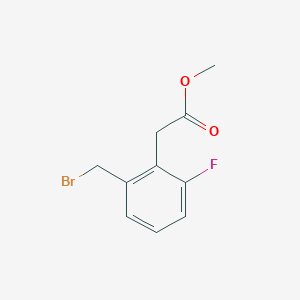
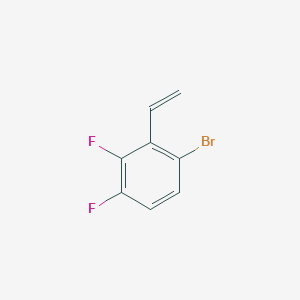
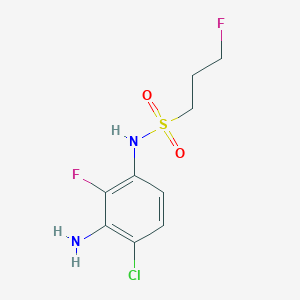
![6-[2,2,2-Trifluoro-1-(trifluoromethyl)ethoxy]pyridazin-3-amine](/img/structure/B12844781.png)
![4-Hepten-3-one, 2-[(2S,5R)-5-ethenyltetrahydro-5-methyl-2-furanyl]-6-hydroxy-6-methyl-, (2R,4E)-](/img/structure/B12844782.png)
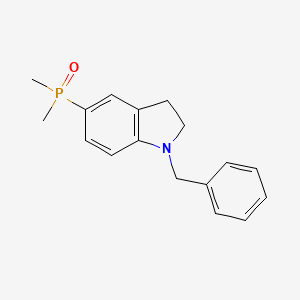
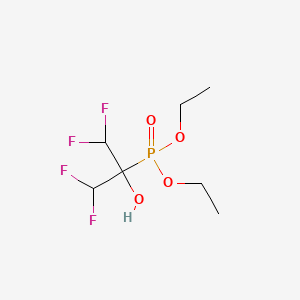
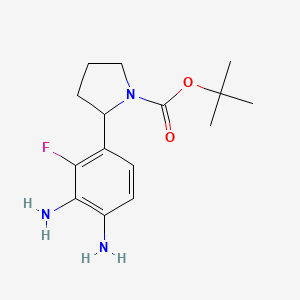
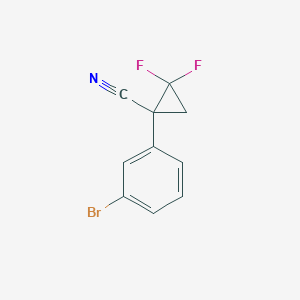
![4'-Tert-butyl-3-fluoro[1,1'-biphenyl]-4-amine](/img/structure/B12844817.png)
![(3AR,6R,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2,3a-trimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B12844830.png)
![(R)-3-(1-(tert-Butoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B12844831.png)
